苄基2-氧代-2-(吡咯烷-1-基)乙基氨基甲酸酯

描述

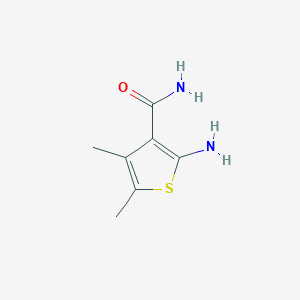

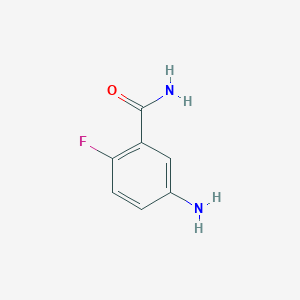

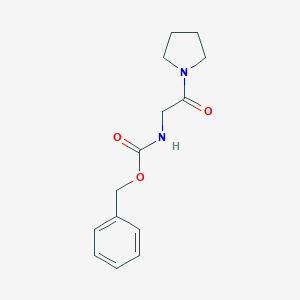

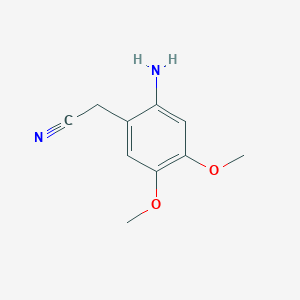

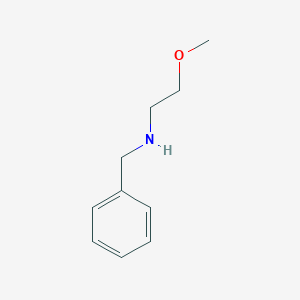

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is a chemical compound with the molecular formula C14H18N2O3 . It is used as a reagent in the preparation of actinonin, an antibiotic .

Molecular Structure Analysis

The molecular structure of Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is represented by the molecular formula C14H18N2O3 . The molecular weight of this compound is 262.3 .科学研究应用

Antimicrobial Activity

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial pathogens. The pyrrolidinone moiety, in particular, is known to contribute significantly to the antimicrobial activity, making these derivatives potent candidates for the development of new antimicrobial agents .

Anticancer Activity

Research has indicated that certain pyrrolidinone derivatives exhibit anticancer properties. The structural framework of Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate can be tailored to target specific cancer cells, potentially leading to the development of novel anticancer drugs. The ability to induce apoptosis in cancer cells is one of the key mechanisms through which these compounds exert their anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is another area of interest. By modulating inflammatory pathways, these compounds can be used to treat various inflammatory disorders. Their role in reducing inflammation makes them valuable in the synthesis of drugs aimed at conditions like arthritis and other chronic inflammatory diseases .

Antidepressant Activity

Pyrrolidinone derivatives, including Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate, have been explored for their antidepressant effects. These compounds may interact with neurotransmitter systems in the brain, offering a new avenue for the treatment of depression and other mood disorders .

Anti-HCV Activity

The fight against Hepatitis C Virus (HCV) has led to the investigation of various heterocyclic compounds. Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate derivatives have shown promise in inhibiting HCV replication, which could be pivotal in the development of new antiviral drugs specifically targeting HCV .

Industrial Applications

Beyond their biomedical applications, these compounds also find use in industrial settings. For instance, they can be incorporated into polymers to enhance material properties or used as intermediates in the synthesis of complex organic molecules. Their versatility in chemical reactions makes them valuable in various industrial processes .

属性

IUPAC Name |

benzyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(16-8-4-5-9-16)10-15-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXWULXQFCLLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)